Docosa-7,17-dienoic acid

Lipoxygenase Inhibition Enzyme Substrate Specificity Lipid Biochemistry

Docosa-7,17-dienoic acid (CAS 64003-21-0) is a 22-carbon polyunsaturated fatty acid (C22:2) with double bonds at the Δ7 and Δ17 positions, classifying it as a non-methylene-interrupted (NMI) fatty acid. Unlike common dietary omega-6 docosadienoic acids (e.g., 13,16-C22:2), its isolated double bonds confer distinct biophysical properties and enzyme interactions.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 64003-21-0
Cat. No. B14492725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-7,17-dienoic acid
CAS64003-21-0
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCC=CCCCCCC(=O)O
InChIInChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h5-6,15-16H,2-4,7-14,17-21H2,1H3,(H,23,24)
InChIKeyVJGJWXQYNCPGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosa-7,17-dienoic Acid (CAS 64003-21-0): A Non-Methylene-Interrupted C22 Fatty Acid for Specialized Lipid Research


Docosa-7,17-dienoic acid (CAS 64003-21-0) is a 22-carbon polyunsaturated fatty acid (C22:2) with double bonds at the Δ7 and Δ17 positions, classifying it as a non-methylene-interrupted (NMI) fatty acid . Unlike common dietary omega-6 docosadienoic acids (e.g., 13,16-C22:2), its isolated double bonds confer distinct biophysical properties and enzyme interactions [1]. This compound is predominantly found in marine invertebrates and is utilized as a specialized research chemical for investigating fatty acid metabolism, membrane dynamics, and enzyme inhibition [2].

Procurement Risk: Why Standard Docosadienoic Acids Cannot Substitute for the 7,17-Isomer


Generic substitution with the more common 13,16-docosadienoic acid (omega-6) is scientifically invalid due to fundamental differences in molecular geometry and reactivity. The 7,17-isomer lacks the bis-allylic methylene group required for oxidation by lipoxygenases (LOX), rendering it a potential LOX inhibitor rather than a substrate [1]. In contrast, the methylene-interrupted 13,16-isomer is readily oxidized. This structural distinction leads to a significantly lower autoxidative rate compared to methylene-interrupted dienes, as demonstrated in controlled kinetic studies [2]. Such properties are critical for experiments requiring oxidative stability or specific enzyme interactions [1].

Quantitative Differentiation of Docosa-7,17-dienoic Acid Against In-Class Analogs


Enzymatic Stability: Resistance to Lipoxygenase-Mediated Oxidation Versus Methylene-Interrupted 13,16-Docosadienoic Acid

Lipoxygenases strictly require a 1,4-cis,cis-pentadiene (methylene-interrupted) system for catalysis. Docosa-7,17-dienoic acid lacks this motif, whereas the standard omega-6 13,16-docosadienoic acid possesses it. Consequently, the 7,17-isomer is not a substrate but an inhibitor of 5-lipoxygenase, also inhibiting formyltetrahydrofolate synthetase and cyclooxygenase to a lesser extent [1]. The 13,16-isomer is fully metabolizable.

Lipoxygenase Inhibition Enzyme Substrate Specificity Lipid Biochemistry

Autoxidative Stability: Slower Oxidative Degradation Compared to Methylene-Interrupted Dienes

Kinetic studies on non-methylene-interrupted (NMI) fatty acids demonstrate that the addition of an isolated olefinic bond (Δ5) in a C18 diene increases the autoxidative rate far less than extending a methylene-interrupted sequence. The rate for a methylene-interrupted diene (linoleic acid, c9,c12-18:2) is significantly higher than for an NMI diene (c5,c9-18:2) [1]. By structural analogy, docosa-7,17-dienoic acid (NMI) is predicted to autoxidize substantially slower than the methylene-interrupted 13,16-docosadienoic acid.

Oxidative Stability Lipid Peroxidation Nuclear Magnetic Resonance

Structural Identity: Unique GC-MS Fingerprint for Analytical Selectivity Against 13,16-Docosadienoic Acid

The 7,17-double bond positions produce a distinct fragmentation pattern and retention index in gas chromatography-mass spectrometry (GC-MS) compared to the common omega-6 isomer. Non-methylene-interrupted fatty acids are ubiquitous in marine samples but rarely found in mammalian tissues, making the 7,17-isomer an ideal internal standard or diagnostic marker for specific biological matrices [1].

Lipidomics Gas Chromatography Mass Spectrometry

High-Value Application Scenarios for Docosa-7,17-dienoic Acid in Research and Industry


Investigating Lipoxygenase and Cyclooxygenase Enzyme Inhibition

As a non-substrate inhibitor of 5-lipoxygenase (as annotated in MeSH pharmacological data [1]), docosa-7,17-dienoic acid serves as a valuable tool compound for studying the structure-activity relationships of fatty acid oxidation enzymes. Unlike conventional polyunsaturated fatty acids that are rapidly converted to downstream lipid mediators, the 7,17-isomer's inability to undergo enzymatic oxidation allows researchers to isolate binding interactions from catalytic turnover, making it suitable for X-ray crystallography or surface plasmon resonance (SPR)-based screening campaigns.

Development of Oxidation-Resistant Lipid Formulations

The inherently slower autoxidative rate of non-methylene-interrupted dienes, as demonstrated by Takagi and Miyashita (1987) [2], makes docosa-7,17-dienoic acid a candidate building block for synthesizing specialty lipids with extended shelf life. This is particularly relevant for nutraceutical emulsions, parenteral nutrition lipids, or cosmetic formulations where rancidity due to lipid peroxidation limits product stability.

High-Resolution Mass Spectrometry-Based Lipidomics

The unique retention time and fragmentation spectrum of the 7,17-isomer [3] enable its use as a specific chromatographic standard. It is critical for distinguishing NMI fatty acids from their methylene-interrupted counterparts in marine lipidomics or in metabolic flux studies where omega-6 fatty acids are dominant.

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